(3S,4S)-1-(4-methylpyrimidin-2-yl)-4-piperidin-1-ylpyrrolidin-3-ol
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Overview
Description
(3S,4S)-1-(4-methylpyrimidin-2-yl)-4-piperidin-1-ylpyrrolidin-3-ol is a synthetic organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a pyrimidine ring, a piperidine ring, and a pyrrolidine ring, which are connected through various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-(4-methylpyrimidin-2-yl)-4-piperidin-1-ylpyrrolidin-3-ol typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Pyrimidine Ring: The pyrimidine ring can be attached through coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group on the pyrrolidine ring.
Reduction: Reduction reactions may target the pyrimidine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3S,4S)-1-(4-methylpyrimidin-2-yl)-4-piperidin-1-ylpyrrolidin-3-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. It can be used in assays to investigate binding affinities and mechanisms of action.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic properties. It could serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its synthesis and applications can be scaled up for commercial purposes.
Mechanism of Action
The mechanism of action of (3S,4S)-1-(4-methylpyrimidin-2-yl)-4-piperidin-1-ylpyrrolidin-3-ol would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Receptors: The compound may bind to specific receptors on cell surfaces, modulating their activity.
Enzyme Inhibition: It may inhibit the activity of enzymes involved in metabolic pathways.
Signal Transduction: The compound could interfere with intracellular signaling pathways, affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-1-(4-methylpyrimidin-2-yl)-4-piperidin-1-ylpyrrolidin-3-amine: Similar structure with an amine group instead of a hydroxyl group.
(3S,4S)-1-(4-methylpyrimidin-2-yl)-4-piperidin-1-ylpyrrolidin-3-carboxylic acid: Contains a carboxylic acid group.
(3S,4S)-1-(4-methylpyrimidin-2-yl)-4-piperidin-1-ylpyrrolidin-3-ketone: Features a ketone group.
Uniqueness
The uniqueness of (3S,4S)-1-(4-methylpyrimidin-2-yl)-4-piperidin-1-ylpyrrolidin-3-ol lies in its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(3S,4S)-1-(4-methylpyrimidin-2-yl)-4-piperidin-1-ylpyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-11-5-6-15-14(16-11)18-9-12(13(19)10-18)17-7-3-2-4-8-17/h5-6,12-13,19H,2-4,7-10H2,1H3/t12-,13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGZRRURXCQUOC-STQMWFEESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CC(C(C2)O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC=C1)N2C[C@@H]([C@H](C2)O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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